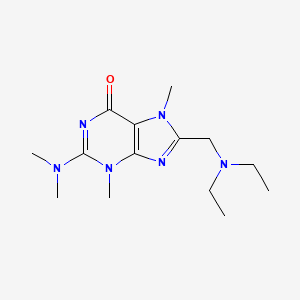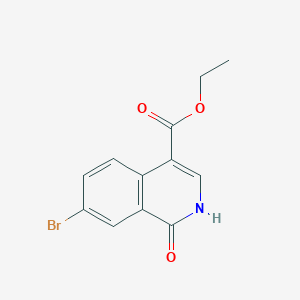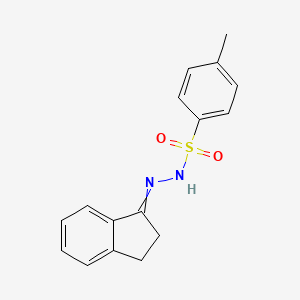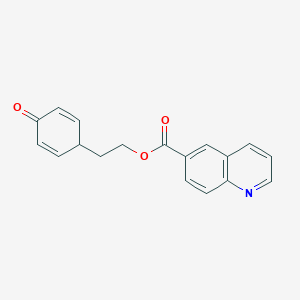
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of novel materials or catalysts.
Mécanisme D'action
The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally related to purines.
Theobromine: Another stimulant found in cocoa and chocolate.
Uniqueness
Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purines.
Propriétés
Numéro CAS |
27979-68-6 |
|---|---|
Formule moléculaire |
C14H24N6O |
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3 |
Clé InChI |
HGUVJZOEEGJSOL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)


![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)







